molecular formula C20H16N4O5 B2550283 N-(2-carbamoylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 942008-73-3

N-(2-carbamoylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2550283
CAS RN: 942008-73-3
M. Wt: 392.371
InChI Key: HIXJAAGFFUDITD-UHFFFAOYSA-N
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Description

The compound N-(2-carbamoylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a derivative of the dihydropyridine class, which is known for its diverse biological activities. The structure of dihydropyridine derivatives typically includes a 1,4-dihydropyridine ring, which can be modified to produce compounds with various pharmacological properties.

Synthesis Analysis

The synthesis of related dihydropyridine derivatives involves the formation of the 1,4-dihydropyridine ring, which can be achieved through different synthetic routes. For instance, the synthesis of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, a related compound, was achieved by slow evaporation of a solution in acetone, suggesting a possible synthetic route for the title compound as well .

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is characterized by the presence of a 1,4-dihydropyridine ring. In the case of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, the crystal structure is stabilized by hydrogen bonds forming infinite chains along a specific axis . This implies that similar hydrogen bonding patterns could be present in the title compound, contributing to its stability and potential biological activity.

Chemical Reactions Analysis

Dihydropyridine derivatives can undergo various chemical reactions, including interactions with biological targets. For example, a series of N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives were synthesized and shown to interact with fibroblast growth factor 1 (FGF1), a protein involved in cancer progression . This suggests that the title compound may also engage in specific chemical reactions with biological molecules, which could be explored for therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives are influenced by their molecular structure. The presence of functional groups such as nitro, carbamoyl, and carboxamide can affect properties like solubility, melting point, and reactivity. While the specific properties of the title compound are not detailed in the provided papers, the structural analysis of related compounds provides insights into the potential properties of the title compound. For instance, the crystal structure analysis of a novel carbacylamidophosphate shows that molecular disorder can be caused by the rotation of substituent groups, which could also be relevant for the physical properties of the title compound .

Scientific Research Applications

Photosensitive Protecting Groups

Nitrobenzyl-based compounds have been recognized for their potential as photosensitive protecting groups in synthetic chemistry. This application is particularly valuable in the development of light-sensitive materials, where controlled exposure to light can trigger specific chemical reactions. The utility of nitrobenzyl and similar groups in synthetic chemistry suggests a promising avenue for the application of N-(2-carbamoylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide in the development of novel materials and chemical processes (Amit, Zehavi, & Patchornik, 1974).

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are a set of techniques used for water treatment, aimed at decomposing recalcitrant compounds. The involvement of nitro-aromatic compounds in AOPs, either as targets for degradation or as part of the degradation process, indicates that similar compounds, including the one , could be studied for their behavior and transformation in environmental remediation technologies (Qutob et al., 2022).

Enzyme-Catalyzed Reduction

The study of enzyme-catalyzed reduction of carcinogenic nitro-aromatics, including their activation and interaction with DNA, points to the biological significance of these compounds. Understanding how specific enzymes activate nitro-aromatic compounds and form covalent DNA adducts can offer insights into the carcinogenic potential of similar compounds, including their mechanisms of action at the molecular level (Stiborová et al., 2014).

Analytical Methods for Antioxidant Activity

The exploration of analytical methods to determine antioxidant activity reveals the broader context of how compounds with potential antioxidant properties can be analyzed and understood. This research area may offer avenues for investigating the antioxidant capabilities of N-(2-carbamoylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, assessing its potential benefits in pharmacology or material science (Munteanu & Apetrei, 2021).

Nitroso Compounds in Foods

The occurrence of nitroso compounds in foods, particularly those arising from fungal contamination, underscores the importance of understanding the formation, presence, and health implications of nitro-aromatic compounds. This research domain is crucial for assessing the safety and regulatory standards for food products, potentially encompassing compounds like N-(2-carbamoylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Li, Ji, & Cheng, 1986).

properties

IUPAC Name

N-(2-carbamoylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O5/c21-18(25)15-7-1-2-9-17(15)22-19(26)16-8-4-10-23(20(16)27)12-13-5-3-6-14(11-13)24(28)29/h1-11H,12H2,(H2,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXJAAGFFUDITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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